![molecular formula C22H34Cl2N8O2 B13745404 ethyl 4-[[2,4-diamino-6-[5-[2-chloroethyl(ethyl)amino]pentylamino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride CAS No. 19581-15-8](/img/structure/B13745404.png)
ethyl 4-[[2,4-diamino-6-[5-[2-chloroethyl(ethyl)amino]pentylamino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[[2,4-diamino-6-[5-[2-chloroethyl(ethyl)amino]pentylamino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with amino groups and a benzoate ester. The presence of a diazenyl group further adds to its chemical complexity and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[[2,4-diamino-6-[5-[2-chloroethyl(ethyl)amino]pentylamino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate diamines and carbonyl compounds under acidic or basic conditions.
Substitution Reactions: Introduction of the chloroethyl and ethylamino groups is typically done through nucleophilic substitution reactions.
Diazenyl Group Formation: This step involves the diazotization of an aromatic amine followed by coupling with the pyrimidine derivative.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-[[2,4-diamino-6-[5-[2-chloroethyl(ethyl)amino]pentylamino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The diazenyl group can be reduced to an amine using reducing agents such as hydrogen in the presence of a palladium catalyst.
Substitution: The chloroethyl group can be substituted with other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium thiolate or primary amines in an aprotic solvent like dimethylformamide.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of thioether or secondary amine derivatives.
Applications De Recherche Scientifique
Ethyl 4-[[2,4-diamino-6-[5-[2-chloroethyl(ethyl)amino]pentylamino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Investigated for its potential anticancer properties due to its ability to interfere with DNA synthesis.
Industry: Potential use in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of ethyl 4-[[2,4-diamino-6-[5-[2-chloroethyl(ethyl)amino]pentylamino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride involves its interaction with biological molecules. The compound can bind to DNA or proteins, potentially inhibiting their function. The diazenyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the disruption of normal cellular processes.
Comparaison Avec Des Composés Similaires
Ethyl 4-[[2,4-diamino-6-[5-[2-chloroethyl(ethyl)amino]pentylamino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride can be compared with other pyrimidine-based compounds such as:
Methotrexate: An anticancer drug that inhibits dihydrofolate reductase.
Trimethoprim: An antibacterial drug that inhibits bacterial dihydrofolate reductase.
Pazopanib: A tyrosine kinase inhibitor used in cancer therapy.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the diazenyl group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
19581-15-8 |
|---|---|
Formule moléculaire |
C22H34Cl2N8O2 |
Poids moléculaire |
513.5 g/mol |
Nom IUPAC |
ethyl 4-[[2,4-diamino-6-[5-[2-chloroethyl(ethyl)amino]pentylamino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride |
InChI |
InChI=1S/C22H33ClN8O2.ClH/c1-3-31(15-12-23)14-7-5-6-13-26-20-18(19(24)27-22(25)28-20)30-29-17-10-8-16(9-11-17)21(32)33-4-2;/h8-11H,3-7,12-15H2,1-2H3,(H5,24,25,26,27,28);1H |
Clé InChI |
MTXQIRQDIBZRJW-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCCCCNC1=NC(=NC(=C1N=NC2=CC=C(C=C2)C(=O)OCC)N)N)CCCl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


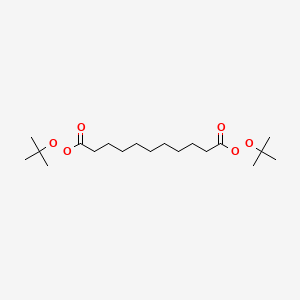
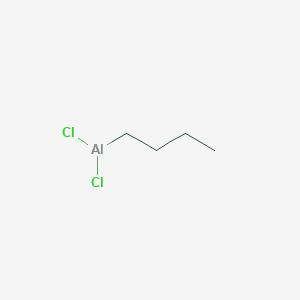
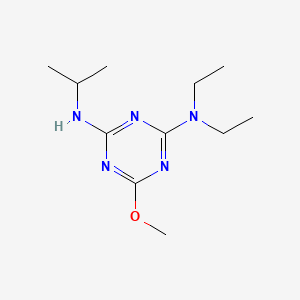
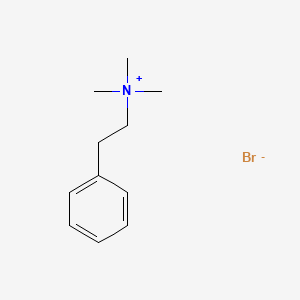
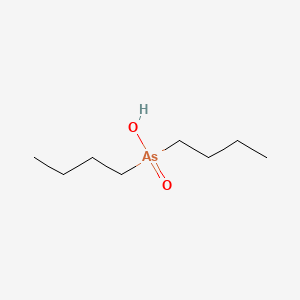




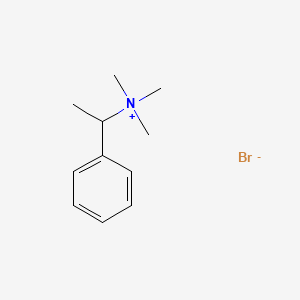
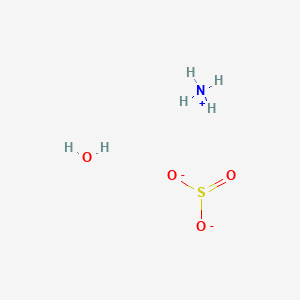
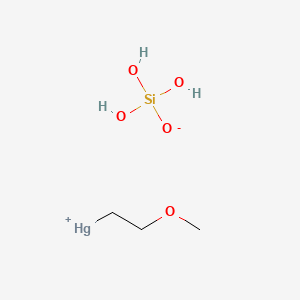
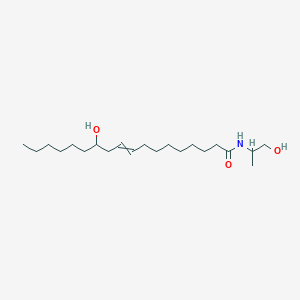
![3,4,4a,10b-tetrahydro-2,2-dimethyl-2H-Naphtho[1,2-b]pyran-5,6-dione](/img/structure/B13745396.png)
